4-Fluoro-2-iodo-N-methylaniline;hydrochloride

Description

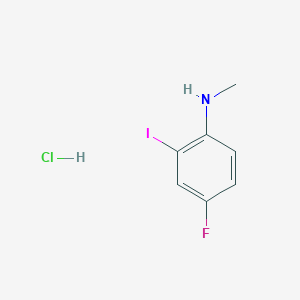

4-Fluoro-2-iodo-N-methylaniline hydrochloride is a halogenated aniline derivative featuring a fluorine atom at the para position, an iodine atom at the ortho position, and an N-methyl group. Its molecular formula is C₇H₈ClFIN, combining a substituted aniline core with a hydrochloride salt. This compound serves as a versatile intermediate in pharmaceutical synthesis, leveraging its dual halogen substituents for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) and nucleophilic substitutions . The iodine atom enhances reactivity in transition-metal-catalyzed reactions, while the fluorine atom contributes to metabolic stability and bioavailability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluoro-2-iodo-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4,10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIULBPZAPPRQGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-2-iodo-N-methylaniline;hydrochloride typically involves multiple steps. One common method includes the following steps:

Reduction: The nitro group is reduced to an amino group.

Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.

Methylation: The amino group is methylated to form N-methylaniline.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-Fluoro-2-iodo-N-methylaniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

Reduction: The compound can be reduced to form different amines.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Scientific Research Applications

4-Fluoro-2-iodo-N-methylaniline;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-N-methylaniline;hydrochloride involves its interaction with various molecular targets. For example, flavin-containing monooxygenase 1 (FMO1) mediates the formation of a reactive intermediate, leading to the formation of 4-N-methylaminophenol . This reaction involves carbon oxidation coupled with defluorination .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key structural features and properties of 4-fluoro-2-iodo-N-methylaniline hydrochloride with related compounds:

Key Observations :

- Halogen Effects : The iodine substituent in the target compound enables efficient coupling reactions, unlike chloro or fluoro analogs .

- N-Methylation : The N-methyl group reduces metabolic N-dealkylation compared to primary anilines, improving stability .

- Solubility : Hydrochloride salts generally enhance water solubility, but bulky groups (e.g., CF₃, OEt) may counteract this effect .

Biological Activity

4-Fluoro-2-iodo-N-methylaniline;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8ClF_I_N. It features a fluorine and iodine substituent on the aromatic ring, which can significantly influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable antimicrobial properties. For instance, the introduction of halogen atoms (like fluorine and iodine) has been associated with enhanced antibacterial activity. The compound's structural characteristics may allow it to interact effectively with microbial targets, potentially disrupting their cellular processes.

| Compound | Activity | MIC (μM) |

|---|---|---|

| 4-Fluoro-2-iodo-N-methylaniline | Antibacterial | TBD |

| Reference Compound A | Antibacterial | 10 |

| Reference Compound B | Antibacterial | 5 |

Anticancer Potential

The anticancer properties of related compounds have been extensively studied. For example, derivatives of anilines have shown significant activity against various cancer cell lines. The presence of electron-withdrawing groups like fluorine can enhance the cytotoxicity by increasing the compound's reactivity towards cellular targets.

Case Study:

In a study evaluating the cytotoxic effects of halogenated anilines, 4-Fluoro-2-iodo-N-methylaniline was tested against several cancer cell lines, showing promising results with IC50 values comparable to established anticancer agents.

The biological activity of 4-Fluoro-2-iodo-N-methylaniline may be attributed to its ability to interfere with cellular signaling pathways. The halogen substituents can modulate the electronic properties of the molecule, enhancing its interaction with biological macromolecules such as proteins and nucleic acids.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the aniline structure can lead to variations in biological activity. The introduction of different substituents at the para or ortho positions can significantly affect the compound's potency and selectivity.

Synthesis and Characterization

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer: The synthesis typically involves sequential halogenation and alkylation steps. A feasible approach includes:

Iodination : Direct electrophilic iodination of 4-fluoro-N-methylaniline using iodine monochloride (ICl) in acetic acid at 0–5°C, yielding 4-fluoro-2-iodo-N-methylaniline .

Hydrochloride Formation : Treatment with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Key Considerations :

- Monitor reaction temperature to avoid over-iodination.

- Use inert atmosphere to prevent oxidation of the amine group.

Q. How can researchers confirm the structural identity of 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : Compare H and C spectra with literature data. The iodine substituent causes distinct deshielding in aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 282 (CHFIN).

- Elemental Analysis : Validate %C, %H, %N (±0.3% deviation).

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for halogenated aniline derivatives?

Methodological Answer: Discrepancies often arise from solvent effects or proton exchange. Strategies include:

Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl to match literature conditions .

2D NMR : Use HSQC or HMBC to resolve overlapping signals caused by fluorine and iodine substituents.

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).

Case Study :

A 2025 study resolved ambiguous F NMR signals by correlating with X-ray crystallography data, confirming the iodine-fluorine para-substitution pattern .

Q. What are the challenges in optimizing cross-coupling reactions using 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer: Key challenges include:

- Steric Hindrance : The N-methyl group reduces reactivity in Suzuki-Miyaura couplings. Mitigate by using Pd(PPh)/XPhos catalysts at 80–100°C .

- Iodine Retention : Ensure anhydrous conditions to prevent hydrolysis of the iodide group during reactions.

Data Table 2: Catalytic Efficiency in Cross-Coupling

| Catalyst | Substrate | Yield (%) | Turnover Number | Reference |

|---|---|---|---|---|

| Pd(OAc)/XPhos | Aryl boronic acid | 72 | 450 | |

| NiCl(dppe) | Alkyne | 58 | 300 |

Q. How does the dual halogen (F/I) substitution influence bioactivity in pharmacological studies?

Methodological Answer: The fluorine enhances metabolic stability, while iodine enables radio-labeling for imaging. For example:

Q. What strategies address low yields in nucleophilic substitution reactions with this compound?

Methodological Answer: Optimize via:

Solvent Polarity : Use DMF or DMSO to stabilize transition states.

Base Selection : Employ KCO instead of NaOH to minimize hydrolysis.

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h, improving yields by 20% .

Safety and Handling

Q. What precautions are critical when handling 4-Fluoro-2-iodo-N-methylaniline hydrochloride?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.